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Compound of Interest

Compound Name: Medelamine B

Cat. No.: B1244805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive protocol for the structural characterization of

Medelamine B using Nuclear Magnetic Resonance (NMR) spectroscopy. Medelamine B,

identified as (12S)-12-methyltetradecan-1-amine, is a saturated alkylamine. While it is not a

dimeric epidithiodiketopiperazine alkaloid, this protocol outlines the necessary one-dimensional

(¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete

structural elucidation and assignment of proton and carbon signals. The provided

methodologies are designed to ensure high-quality data acquisition and interpretation for

unambiguous characterization.

Introduction
Medelamine B is an organic compound with the chemical structure (12S)-12-

methyltetradecan-1-amine. Accurate structural confirmation and characterization are crucial for

its development and application in scientific research. NMR spectroscopy is the most powerful

technique for the unambiguous determination of the molecular structure of organic compounds

in solution. This application note details the standardized procedures for acquiring and

analyzing a suite of NMR experiments to fully characterize Medelamine B.
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Due to the absence of publicly available experimental NMR data for Medelamine B, the

following tables present predicted ¹H and ¹³C chemical shifts. These predictions are based on

established chemical shift increments and spectral databases for similar alkylamine structures.

The numbering of the carbon atoms is sequential, starting from the carbon adjacent to the

nitrogen atom (C-1).

Table 1: Predicted ¹H NMR Chemical Shift Data for Medelamine B

Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

1-H 2.75 t 2H

2-H 1.55 m 2H

3-H to 10-H 1.25-1.35 m 16H

11-H 1.20 m 2H

12-H 1.50 m 1H

13-H 1.15 m 2H

14-H 0.88 t 3H

12-CH₃ 0.85 d 3H

Table 2: Predicted ¹³C NMR Chemical Shift Data for Medelamine B
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Position Predicted Chemical Shift (δ, ppm)

C-1 42.0

C-2 34.0

C-3 27.0

C-4 to C-9 29.5-30.0

C-10 30.5

C-11 27.5

C-12 34.5

C-13 39.0

C-14 14.0

12-CH₃ 19.5

Experimental Protocols
Sample Preparation

Sample Weighing: Accurately weigh approximately 5-10 mg of purified Medelamine B.

Solvent Selection: Choose a suitable deuterated solvent. For Medelamine B, deuterated

chloroform (CDCl₃) or deuterated methanol (CD₃OD) are recommended. CDCl₃ is a good

first choice for general structural elucidation.

Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition
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All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a broadband probe.

¹H NMR (Proton):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR (Carbon-13):

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Temperature: 298 K.

2D COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Spectral Width (F1 and F2): 12-16 ppm.
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Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon correlations.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 200-240 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) proton-carbon correlations.

Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 200-240 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Data Processing and Analysis
Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to

obtain the frequency-domain spectra.
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Phasing and Baseline Correction: Manually phase the spectra and apply a baseline

correction to ensure accurate integration and peak picking.

Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR

spectrum.

2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to

establish connectivity and assign all proton and carbon signals.

Visualizations
To cite this document: BenchChem. [Application Note: NMR Spectroscopic Characterization
of Medelamine B]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1244805#nmr-spectroscopy-protocol-for-
medelamine-b-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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